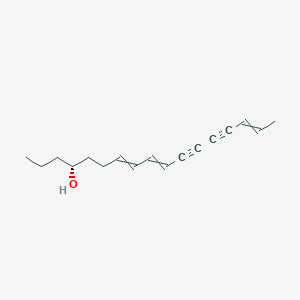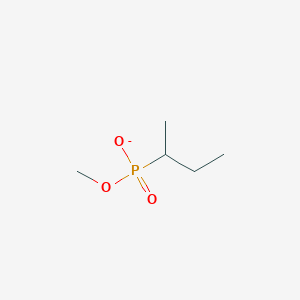
Methyl butan-2-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl butan-2-ylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl butan-2-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . Another method includes the use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild lithiated phosphonate reagent, enabling the synthesis of β-ketophosphonates from pentafluorophenyl esters .
Industrial Production Methods
Industrial production of phosphonates often involves high-throughput synthesis and mechanochemical synthesis. These methods are designed to be cleaner and more efficient, promoting the synthesis of porous metal phosphonates and phosphinates .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl butan-2-ylphosphonate undergoes various types of reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphonate to its corresponding oxide.
Reduction: Reduction reactions can be carried out using reducing agents to yield phosphine derivatives.
Substitution: Substitution reactions often involve the replacement of one group with another, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Common reagents used in these reactions include diaryliodonium salts, phosphites, and bases. Conditions often involve visible-light illumination, microwave irradiation, or the use of specific catalysts like Pd(PPh3)4 .
Major Products
The major products formed from these reactions include aryl phosphonates, β-ketophosphonates, and phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl butan-2-ylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl butan-2-ylphosphonate exerts its effects involves its stable C—P bond, which resists decomposition. This stability allows it to interact with various molecular targets and pathways, particularly in biological systems where it can inhibit specific enzymes or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonates such as α-hydroxy phosphonates and α-amino phosphonates . These compounds share the stable C—P bond but differ in their functional groups and specific applications.
Uniqueness
Methyl butan-2-ylphosphonate is unique due to its specific structure and the stability of its C—P bond, which makes it highly resistant to decomposition. This property is particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
Eigenschaften
CAS-Nummer |
922550-88-7 |
|---|---|
Molekularformel |
C5H12O3P- |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
butan-2-yl(methoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-4-5(2)9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1 |
InChI-Schlüssel |
ZZOSJOXKTXMAGT-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)P(=O)([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)
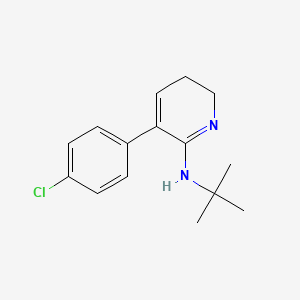
![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)
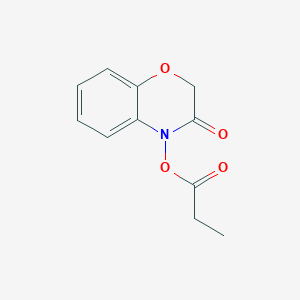

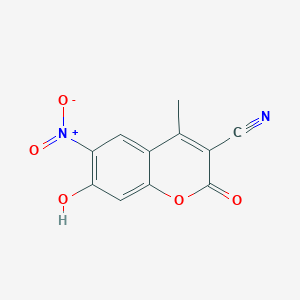
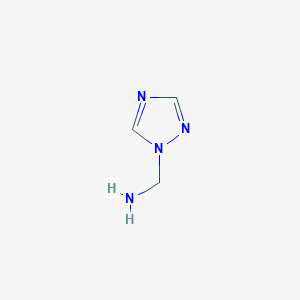
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
